molecular formula C8H7F3O2S B3016659 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride CAS No. 1989671-54-6

2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride

Cat. No.: B3016659
CAS No.: 1989671-54-6
M. Wt: 224.2
InChI Key: NPPNEHMWZPXVKI-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride is an organic compound with the molecular formula C8H7F3O2S and a molecular weight of 224.2 g/mol . This compound is characterized by the presence of two fluorine atoms, a phenyl group, and a sulfonyl fluoride group attached to an ethane backbone. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride typically involves the reaction of 2,2-difluoro-2-phenylethanol with sulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as distillation or solvent extraction to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products

    Sulfonamides: Formed by substitution with amines

    Sulfonates: Formed by substitution with alcohols

    Sulfonothioates: Formed by substitution with thiols

    2,2-Difluoro-2-phenylethanol: Formed by reduction

    Sulfonic Acids and Sulfonyl Chlorides: Formed by oxidation

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins, leading to enzyme inhibition . This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride is unique due to the presence of both fluorine atoms and a sulfonyl fluoride group, which enhances its reactivity and specificity in chemical reactions. The fluorine atoms increase the compound’s stability and lipophilicity, making it more effective in biological applications .

Properties

IUPAC Name

2,2-difluoro-2-phenylethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2S/c9-8(10,6-14(11,12)13)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPNEHMWZPXVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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